![molecular formula C18H24N2O2 B2395686 2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide CAS No. 851404-95-0](/img/structure/B2395686.png)
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide
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Overview
Description
The compound “2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide” is a complex organic molecule that contains a quinolin-3-yl moiety and a butanamide moiety . Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . Butanamides, on the other hand, are derivatives of butanoic acid and have a wide range of applications in organic synthesis.
Molecular Structure Analysis
The molecular structure of this compound would likely feature the characteristic bicyclic structure of quinolines, with a benzene ring fused to a pyridine ring . The butanamide moiety would be a four-carbon chain with a terminal amide group .Chemical Reactions Analysis
Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Butanamides, like other amides, can participate in reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature . Butanamides, like other amides, typically have strong dipole-dipole interactions due to the polar carbonyl group and the possibility for hydrogen bonding .Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to have a broad range of biological activities . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
It’s worth noting that quinoline derivatives, which share a similar structure, display different tautomeric forms between the carbonyl groups, ch2-3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that quinoline derivatives have roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have utilities as drugs isolated from naturally occurring compounds .
Result of Action
Compounds with similar structures have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that the chemical properties of similar compounds, such as their solubility in water and other polar solvents, could potentially be influenced by environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-13(5-2)17(21)19-9-8-15-11-14-7-6-12(3)10-16(14)20-18(15)22/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGKFJRTABJJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide |
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